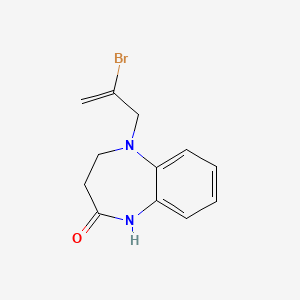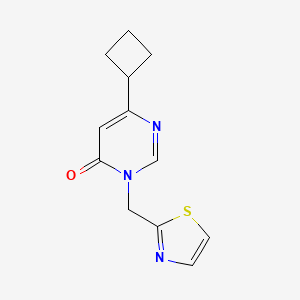![molecular formula C20H22N6 B7632069 1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as M-8, and it has shown promising results in various studies.
作用機序
The mechanism of action of M-8 is not fully understood, but it is believed to involve the modulation of certain receptors in the brain and the inhibition of certain enzymes involved in cancer cell growth. M-8 has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. M-8 also inhibits the activity of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
M-8 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the induction of apoptosis (programmed cell death) in cancer cells. M-8 has also been shown to have analgesic (pain-relieving) effects and to improve memory and cognitive function.
実験室実験の利点と制限
One of the main advantages of using M-8 in lab experiments is its high potency and selectivity, which allows for precise modulation of the target receptors and enzymes. However, M-8 is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the synthesis of M-8 is a complex process that requires expertise in organic chemistry, which may limit its availability and accessibility for some researchers.
将来の方向性
There are several future directions for the research on M-8. One direction is the development of new derivatives of M-8 with improved pharmacological properties, such as increased potency, selectivity, and bioavailability. Another direction is the exploration of the therapeutic potential of M-8 in other disease areas, such as pain management, depression, and anxiety disorders. Additionally, the elucidation of the exact mechanism of action of M-8 could lead to the discovery of new drug targets and the development of novel therapies for various diseases.
合成法
The synthesis of M-8 involves the reaction of 4-(2-methyl-1H-indol-3-yl)piperidine with 1-methyl-4-chloropyrazolo[3,4-d]pyrimidine in the presence of a base. The resulting product is then purified using column chromatography. The synthesis of M-8 is a multistep process that requires expertise in organic chemistry.
科学的研究の応用
M-8 has been studied for its potential use in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, M-8 has been shown to modulate the activity of certain receptors in the brain, which could lead to the development of new therapies for neurological disorders. In cancer research, M-8 has been shown to inhibit the growth of cancer cells, making it a potential candidate for anticancer drug development. In drug discovery, M-8 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-13-18(15-5-3-4-6-17(15)24-13)14-7-9-26(10-8-14)20-16-11-23-25(2)19(16)21-12-22-20/h3-6,11-12,14,24H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOATFQWNAVBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCN(CC3)C4=NC=NC5=C4C=NN5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridin-2-amine](/img/structure/B7631994.png)
![3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)

![2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)
![3-[[4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl]amino]-1-(2-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7632025.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)
![1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea](/img/structure/B7632050.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)

![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)